1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
CAS No. |
821771-26-0 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
1,4-di(propan-2-yl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H22/c1-8(2)10-5-6-12(9(3)4)7-11(10)12/h8-11H,5-7H2,1-4H3 |
InChI Key |
XXOSTWOXLJFWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(C1C2)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.1.0 Hexane Scaffolds and Alkylated Derivatives
General Strategies for Bicyclo[3.1.0]hexane Core Construction
The creation of the bicyclo[3.1.0]hexane core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.
A convergent approach for synthesizing bicyclo[3.1.0]hexanes involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govepfl.ch This photoredox-mediated strategy allows for the construction of the five-membered ring and provides access to bicyclic scaffolds with three contiguous stereocenters. nih.govrsc.org The reaction proceeds under mild conditions, utilizing either an organic or an iridium photoredox catalyst and blue LED irradiation, and is applicable to a broad range of cyclopropene (B1174273) and cyclopropylaniline derivatives. nih.govepfl.chresearchgate.net This method is particularly effective for creating structures with an all-carbon quaternary center. nih.govrsc.org The high diastereoselectivity achieved, especially with difluorocyclopropenes, makes this a valuable tool for producing building blocks for medicinal chemistry. nih.govrsc.org
| Catalyst System | Reactants | Key Features | Yield | Ref. |
| Organic/Iridium Photoredox Catalyst | Cyclopropenes, Aminocyclopropanes | Convergent synthesis, mild conditions, forms all-carbon quaternary centers. | Good | nih.gov, epfl.ch |
| Iridium Photoredox Catalyst | Difluorocyclopropenes, Cyclopropylanilines | Highly diastereoselective. | Not Specified | researchgate.net, rsc.org |
Intramolecular radical cyclopropanation offers a powerful method for constructing the bicyclo[3.1.0]hexane skeleton from unactivated alkenes. nih.govnih.gov A cooperative catalytic system involving Cu(I) and a secondary amine enables the single-step construction of the bicyclic framework using the simple α-methylene group of aldehydes as the C1 source. nih.govresearchgate.net This approach is notable for its excellent efficiency and broad substrate scope, accommodating various terminal and internal alkenes, as well as geminal alkenes with diverse substituents (aromatic, heteroaromatic, alkenyl, and alkyl). nih.gov The reaction supports a stepwise radical process for what is formally a [2+1] cycloaddition. nih.govnih.gov This methodology is particularly significant as it allows for the creation of highly congested vicinal all-carbon quaternary stereocenters, a challenging synthetic task. nih.gov
| Catalyst System | Substrate Type | Key Transformation | Stereocenters Formed | Ref. |
| Cu(I)/Secondary Amine | Alkenyl Aldehydes | Intramolecular radical cyclopropanation of unactivated alkene. | Vicinal all-carbon quaternary stereocenters. | nih.gov, researchgate.net |
A key pathway to the bicyclo[3.1.0]hexane ring system involves the base-promoted ring contraction of an epoxy ketone. nih.gov This strategy is particularly useful for synthesizing conformationally restricted analogues of biologically significant molecules. researchgate.net The synthesis often begins with a symmetrical starting material like cyclohexane-1,4-dione, which is converted to the corresponding epoxy ketone. nih.gov Subsequent treatment with a base facilitates the ring contraction to yield the bicyclo[3.1.0]hexane core. This method allows for the creation of pseudo-enantiomeric forms from a single precursor. researchgate.net Another approach involves the intramolecular cyclopropanation of epoxy alkenes using a strong, hindered base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP). Deprotonation of the epoxide leads to an α-lithiated intermediate that undergoes intramolecular cyclization to provide the bicyclo[3.1.0]hexanol skeleton. acs.org
| Starting Material | Key Reagent | Transformation | Application | Ref. |
| Epoxy Ketone (from Cyclohexane-1,4-dione) | Base | Ring Contraction | Synthesis of conformationally restricted analogues. | , nih.gov |
| (R)-1,2-Epoxyhex-5-ene | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | Intramolecular Cyclopropanation | Enantiopure synthesis of bicyclo[3.1.0]hexan-2-one. | acs.org |
Transition metal catalysis provides a range of powerful tools for constructing the bicyclo[3.1.0]hexane scaffold. nih.gov Rhodium N-heterocyclic carbene (NHC) complexes have been used to catalyze a tandem intramolecular hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxirane-alkyne substrates, affording bicyclic products with high diastereoselectivity. acs.org Palladium catalysis, specifically utilizing a Pd(II)/Pd(IV) cycle, enables the oxidative cyclization of enyne derivatives to furnish lactones containing the bicyclo[3.1.0]hexane skeleton. nih.govacs.org Furthermore, silver(I) and gold(I) catalysts are effective in promoting intramolecular oxidative cyclopropanation of 1,6-enynes to yield 3-aza-bicyclo[3.1.0]hexane derivatives. These methods are often atom-economical, forming multiple bonds in a single step. acs.org
| Metal Catalyst | Substrate | Reaction Type | Key Feature | Ref. |
| Rhodium NHC Complex | Vinylic Oxirane-Alkynes | Tandem Hetero-[5+2] Cycloaddition/Claisen Rearrangement | Atom-economic, diastereoselective. | acs.org |
| Palladium(II) | Enyne Derivatives | Oxidative Cyclization | Forms bicyclo[3.1.0]hexane lactones. | nih.gov, acs.org |
| Silver(I) / Gold(I) | 1,6-Enynes | Intramolecular Oxidative Cyclopropanation | Forms 3-aza-bicyclo[3.1.0]hexane derivatives. |
Enantioselective and Diastereoselective Synthesis of Substituted Bicyclo[3.1.0]hexanes
The biological activity of molecules containing the bicyclo[3.1.0]hexane core is often dependent on their stereochemistry. nih.govdoi.org Consequently, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.
Asymmetric synthesis of bicyclo[3.1.0]hexanes has been successfully achieved through various strategies employing chiral auxiliaries and asymmetric catalysis. nih.gov The use of chiral ligands in transition metal catalysis is a prominent approach. For instance, the combination of a palladium catalyst with a chiral SPRIX ligand has enabled the first asymmetric Pd(II)/Pd(IV) catalysis for the enantioselective cyclization of enynes, producing bicyclo[3.1.0]hexane skeletons with up to 95% ee. nih.govacs.org Similarly, gold(I) catalysis with chiral phosphoramidite (B1245037) ligands allows for highly enantioselective intramolecular oxidative cyclopropanation.
A cooperative catalytic system of Cu(I) with a chiral secondary amine has been developed for the asymmetric intramolecular radical α-cyclopropanation of aldehydes, providing enantioenriched bicyclo[3.1.0]hexanes bearing two vicinal all-carbon quaternary stereocenters with excellent enantioselectivity. nih.govresearchgate.net Chiral auxiliaries, such as Oppolzer's N-acylcamphorsultams, have been used in titanium-mediated cyclizations to synthesize optically active 2-substituted 1-bicyclo[3.1.0]hexanols with high enantio- and diastereoselectivity. nih.gov Furthermore, chemoenzymatic methods, utilizing lipases for asymmetric acetylation, offer an effective route for the resolution of racemic bicyclo[3.1.0]hexane precursors, leading to enantiomerically pure products. doi.orgacs.orgnih.gov
| Method | Catalyst / Auxiliary | Substrate | Product | Stereoselectivity | Ref. |
| Asymmetric Pd Catalysis | Pd-i-Pr-SPRIX complex | Enyne derivatives | Lactones with bicyclo[3.1.0]hexane skeleton | Up to 95% ee | nih.gov, acs.org |
| Asymmetric Radical Cyclopropanation | Cu(I)/Chiral Secondary Amine | Alkenyl aldehydes | Bicyclo[3.1.0]hexanes with quaternary stereocenters | Good to excellent enantioselectivity | nih.gov, researchgate.net |
| Chiral Auxiliary-Mediated Cyclization | Oppolzer's N-acylcamphorsultams / Titanium complex | N-acylcamphorsultams | 2-Substituted 1-bicyclo[3.1.0]hexanols | High enantio- and diastereoselectivity | nih.gov |
| Lipase-Catalyzed Resolution | Lipase | Racemic bicyclo[3.1.0]hexanol precursor | Enantiomerically pure diacetate and monoacetate | High | acs.org, nih.gov |
Diastereocontrol in Cycloaddition and Annulation Reactions Leading to Bicyclo[3.1.0]hexanes
The construction of the bicyclo[3.1.0]hexane skeleton with a high degree of stereocontrol is crucial for its application in complex molecule synthesis. Various cycloaddition and annulation reactions have been developed to achieve this, where control over the relative stereochemistry of the newly formed stereocenters is a primary objective.
One prominent method is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which can be mediated by an organic or iridium photoredox catalyst under blue LED irradiation. d-nb.infonih.gov This convergent approach is effective for a wide range of derivatives and is particularly notable for its high diastereoselectivity when using difluorocyclopropenes. d-nb.info The presence of a removable substituent on the cyclopropylaniline starting material can enhance this selectivity, providing access to valuable fluorinated building blocks for medicinal chemistry. d-nb.info
Intramolecular radical cyclopropanation represents another powerful strategy. A cooperative catalyst system, such as Cu(I) with a secondary amine, can facilitate the cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as the C1 source. acs.orgrsc.org This method is significant for its ability to construct bicyclo[3.1.0]hexane skeletons bearing sterically congested vicinal all-carbon quaternary stereocenters, a challenging synthetic task. acs.orgrsc.org Asymmetric variants of this reaction have been developed, yielding enantioenriched bicyclo[3.1.0]hexane products with excellent enantioselectivity. rsc.org
Lewis acid-mediated cycloisomerization of enynones also provides a pathway to this bicyclic system. For instance, aluminum halides can mediate the cycloisomerization of 7-en-2-ynones to produce halogenated bicyclo[3.1.0]hexanes. rsc.org The choice of aluminum halide (e.g., AlCl₃) is critical for selectively forming the bicyclic product over other potential isomers. rsc.org
Furthermore, 1,3-dipolar cycloaddition reactions between stable azomethine ylides and cyclopropene dipolarophiles have been shown to proceed with a high level of diastereocontrol, affording spiro[3-azabicyclo[3.1.0]hexanes]. rsc.org Other approaches include intramolecular Simmons-Smith cyclopropanation, where directing groups like allylic alcohols can steer the stereochemical outcome with high fidelity. researchgate.net
| Reaction Type | Key Reagents/Catalysts | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| (3+2) Annulation | Iridium or Organic Photoredox Catalyst | Cyclopropenes and Aminocyclopropanes | High diastereoselectivity, particularly with difluorocyclopropenes, leading to fluorinated derivatives. | d-nb.info |
| Intramolecular Radical Cyclopropanation | Cu(I)/Secondary Amine Cooperative Catalyst | Alkenyl Aldehydes | Constructs vicinal all-carbon quaternary stereocenters; asymmetric versions provide high enantioselectivity. | acs.orgrsc.org |
| Cycloisomerization | Aluminum Halides (e.g., AlCl₃) | 7-en-2-ynones | Forms halogenated bicyclo[3.1.0]hexanes selectively. | rsc.org |
| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Cyclopropenes | Proceeds with high diastereofacial selectivity to form 3-azabicyclo[3.1.0]hexane derivatives. | rsc.org |
Strategies for Alkyl Group Introduction at Specific Positions (e.g., C1 and C4) on the Bicyclo[3.1.0]hexane Scaffold
The introduction of alkyl groups at specific positions of the bicyclo[3.1.0]hexane scaffold is essential for modifying its steric and electronic properties. Strategies for such functionalization often focus on the bridgehead carbons (C1 and C5), as these positions are key to the molecule's three-dimensional structure. Direct alkylation of a pre-formed bicyclo[3.1.0]hexane ring is less common than the incorporation of substituents during the ring-construction phase.
Many synthetic routes that build the bicyclic core are designed to install substitution at the bridgehead positions from the outset. For example, the previously mentioned intramolecular radical cyclopropanation of appropriately substituted alkenyl aldehydes directly generates bicyclo[3.1.0]hexanes with all-carbon quaternary stereocenters at the C1 and C5 positions. nih.gov
However, instances of direct alkylation on the pre-formed scaffold have been reported. One such example involves the methylation of a functionalized bicyclo[3.1.0]hexan-2-one derivative. cdnsciencepub.com Specifically, the keto ester 1-carbomethoxy-5-methyl-6-exo-[(E)-1-propenyl]bicyclo[3.1.0]hexan-2-one can be deprotonated at the C1 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with methyl iodide to install a methyl group at the bridgehead. cdnsciencepub.com This demonstrates the feasibility of C1 functionalization via enolate chemistry.
Another strategy involves creating a functional handle at the bridgehead that can be converted to an alkyl group. The synthesis of 1-borylated bicyclo[3.1.0]hexanes provides such a handle, as organoboranes are exceptionally versatile intermediates in organic synthesis and can be converted into alkyl groups through subsequent cross-coupling reactions. nih.gov
While methods for functionalizing the C1 bridgehead exist, the specific alkylation of the C4 position on the five-membered ring of the bicyclo[3.1.0]hexane scaffold is not a widely reported transformation. Synthetic efforts are more commonly directed towards the more reactive or sterically accessible positions associated with the cyclopropane (B1198618) ring (C1, C5, C6) or positions alpha to a carbonyl group within the five-membered ring.
| Strategy | Methodology | Example/Application | Reference |
|---|---|---|---|
| Incorporation during Cyclization | Intramolecular radical cyclopropanation of substituted alkenyl aldehydes. | Directly forms bicyclo[3.1.0]hexanes with quaternary carbon centers at C1 and C5. | nih.gov |
| Direct Alkylation | Deprotonation of a C1-activated substrate with a strong base (LDA) followed by reaction with an alkyl halide (MeI). | Methylation of a 1-carbomethoxy-bicyclo[3.1.0]hexan-2-one derivative. | cdnsciencepub.com |
| Functional Handle Intermediate | Synthesis of 1-borylated bicyclo[3.1.0]hexanes. | The boryl group serves as a versatile precursor for subsequent conversion to alkyl groups via cross-coupling. | nih.gov |
Theoretical and Computational Studies of Bicyclo 3.1.0 Hexane Chemistry
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations have been instrumental in defining the electronic properties and energetic landscape of bicyclo[3.1.0]hexane and its derivatives. These methods allow for a detailed understanding of how the fusion of a cyclopropane (B1198618) and a cyclopentane (B165970) ring influences molecular geometry and stability.
Density Functional Theory (DFT) and ab initio methods are powerful tools for studying the conformational preferences and electronic structures of bicyclo[3.1.0]hexane systems. conicet.gov.arrsc.org Studies have consistently shown that the bicyclo[3.1.0]hexane ring preferentially adopts a boat-like conformation over a chair-like one. conicet.gov.arrsc.org This preference is a consequence of the steric hindrance imposed by the cyclopropane ring. conicet.gov.ar
Ab initio computations, such as Møller–Plesset perturbation theory (MP2), have been used to calculate the structures and relative energies of various conformations of bicyclo[3.1.0]hexane and its heteroatomic analogues. nih.gov For instance, MP2 calculations predict that for 1,5-diazabicyclo[3.1.0]hexane, the boat conformation is significantly more stable than the chair and twist forms. acs.orgnih.gov DFT calculations, using functionals like B3LYP and M06-2X with various basis sets (e.g., 6-311++G(d,p), cc-pVTZ), have been employed to explore the potential energy surface and confirm the stability of the boat-like conformers. conicet.gov.arrsc.orgacs.org These computational findings are often corroborated by experimental data from microwave spectroscopy and gas electron diffraction. conicet.gov.arnih.gov
Potential energy surface (PES) mapping reveals that the global minimum for bicyclo[3.1.0]hexane systems corresponds to the boat-like (BL) conformation. conicet.gov.ar For the parent bicyclo[3.1.0]hexane, a transition state (TS) connects the more stable BL conformer to the less stable chair-like (CL) conformer. conicet.gov.ar
Table 1: Calculated Relative Energies of Bicyclo[3.1.0]hexane Conformers
| Compound | Method | Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1,5-Diazabicyclo[3.1.0]hexane | MP2 | Boat | 0.0 |
| 1,5-Diazabicyclo[3.1.0]hexane | MP2 | Chair | 3.8 acs.orgnih.gov |
| 1,5-Diazabicyclo[3.1.0]hexane | MP2 | Twist | 49.5 acs.org |
| 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane | MP2/cc-pVTZ | Boat | 0.0 |
| 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane | MP2/cc-pVTZ | exo-Chair | 3.4 mathnet.ru |
The Quantum Theory of Atoms in Molecules (QTAIM) has been used to analyze the charge density distribution and pinpoint specific atoms that contribute to conformational stability. conicet.gov.ar QTAIM analysis identifies critical points in the electron density, which helps in characterizing the nature of chemical bonds and non-covalent interactions. mdpi.com Studies on bicyclo[3.1.0]hexane systems have used QTAIM to analyze atomic properties such as atomic volume, electron population, and energy, revealing how these properties change between different conformers and contribute to the enhanced stability of the boat-like arrangement. conicet.gov.arresearchgate.net
Reaction Mechanism Elucidation for Bicyclo[3.1.0]hexane Formation and Transformation
Computational studies have been crucial in mapping out the complex reaction pathways involved in the synthesis and rearrangement of bicyclo[3.1.0]hexane derivatives. These theoretical investigations provide a molecular-level understanding of reaction intermediates and transition states that govern the outcomes of these chemical processes.
The synthesis of the bicyclo[3.1.0]hexane skeleton can proceed through various mechanisms, including those involving radical and carbenoid intermediates. Photoredox-mediated (3+2) annulation reactions of cyclopropenes with aminocyclopropanes represent a convergent strategy to access this bicyclic system. nih.govresearchgate.net Mechanistic studies suggest that these transformations can proceed via radical intermediates initiated by a single electron transfer (SET) process. nih.gov
Another important synthetic route is the intramolecular cyclopropanation of unactivated alkenes. nih.gov Preliminary mechanistic studies support a stepwise radical process for this formal [2+1] cycloaddition, which can be catalyzed by a Cu(I)/secondary amine cooperative system. nih.govd-nb.info Similarly, gold- and platinum-catalyzed 1,5-enyne cycloisomerizations are proposed to proceed through metal-carbene intermediates to form the bicyclo[3.1.0]hexane core. figshare.com DFT calculations have been employed to provide insight into these transition states and intermediates, which are often difficult to detect experimentally. figshare.com
Transition state analysis using DFT and ab initio methods is vital for understanding the kinetics and stereoselectivity of reactions involving bicyclo[3.1.0]hexane. For instance, in the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane catalyzed by platinum salts, DFT calculations have been used to map the potential energy surface, identifying the transition states and intermediates for various proposed mechanistic pathways. nih.gov
Computational modeling has also been used to understand the diastereoselectivity in Pt- and Au-catalyzed 1,5-enyne cycloisomerizations. figshare.com Distortion/interaction analyses reveal that the preferred transition state is stabilized by factors such as hydrogen bonding, CH···π interactions, and reduced steric repulsion. figshare.com The calculation of transition state energies has been essential in explaining the stereoselectivity observed in cycloaddition and cycloisomerization reactions that form the bicyclo[3.1.0]hexane skeleton. rsc.org For photochemical rearrangements of related systems, multiconfigurational ab initio methods like CASSCF are used to explore reaction mechanisms on excited-state potential energy surfaces.
Strain Energy Analysis in Bicyclo[3.1.0]hexane and Related Bicyclic Systems
The bicyclo[3.1.0]hexane system possesses significant ring strain due to the presence of the three-membered ring and the fused bicyclic structure. This high ring strain makes these molecules valuable synthetic intermediates. nih.gov Strain energy is defined as the difference in energy between the actual molecule and a hypothetical strain-free reference compound constructed from group increments. swarthmore.edu
Computational methods provide a direct route to calculating strain energies. By using high-level electronic structure theories (e.g., W1BD, G-4, CBS-APNO) or more economical DFT methods (e.g., M06-2X), the total energy of the molecule can be calculated. swarthmore.edusemanticscholar.org This energy is then compared to a strain-free reference energy derived from summing the energies of its constituent chemical groups (e.g., -CH2-, -CH<) calculated from unstrained acyclic alkanes. swarthmore.edu The experimental strain energy for cis-bicyclo[3.1.0]hexane has been determined from heats of combustion. epa.gov
Table 2: Calculated Strain Energies for Bicyclo[3.1.0]hexane (kcal/mol)
| Computational Method | Calculated Strain Energy |
|---|---|
| W1BD | 32.4 swarthmore.edusemanticscholar.org |
| G-4 | 32.9 swarthmore.edusemanticscholar.org |
| CBS-APNO | 32.1 swarthmore.edusemanticscholar.org |
| CBS-QB3 | 32.4 swarthmore.edusemanticscholar.org |
| M06-2X/6-31+G(2df,p) | 31.1 swarthmore.edusemanticscholar.org |
These computational values are in good agreement with experimental estimates, validating the accuracy of the theoretical models used for strain energy analysis.
Computational Prediction of Spectroscopic Properties for Bicyclo[3.1.0]hexane Derivatives
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For bicyclo[3.1.0]hexane derivatives, such as 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane, computational methods can predict a range of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These predictions are valuable for identifying unknown compounds, understanding their electronic structure, and interpreting experimental data.
Predicted ¹H and ¹³C NMR Spectra
Computational methods can provide valuable predictions of ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is effective in calculating magnetic shielding tensors. The predicted shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For a molecule like this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the bicyclic core and the isopropyl substituents. The protons on the cyclopropane ring are expected to be the most upfield due to the ring's shielding effects. The bridgehead protons and the protons on the cyclopentane portion of the ring would appear at distinct chemical shifts influenced by their stereochemical environment. The isopropyl protons would likely appear as a doublet for the methyl groups and a septet for the methine proton.
Similarly, the ¹³C NMR spectrum can be predicted. The carbon atoms of the cyclopropane ring would be expected at relatively high field. The bridgehead carbons and the other carbons of the five-membered ring would have chemical shifts characteristic of substituted cyclopentanes. The carbons of the isopropyl groups would also be readily identifiable.
Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structures calculated using DFT methods.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)
| Proton Assignment | Predicted Chemical Shift (ppm) |
| Cyclopropane H | 0.5 - 1.0 |
| Cyclopentane CH₂ | 1.2 - 1.8 |
| Bridgehead CH | 1.5 - 2.0 |
| Isopropyl CH | 2.0 - 2.5 |
| Isopropyl CH₃ | 0.9 - 1.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Cyclopropane C | 10 - 20 |
| Cyclopentane CH₂ | 25 - 35 |
| Bridgehead C | 30 - 40 |
| Isopropyl CH | 35 - 45 |
| Isopropyl CH₃ | 20 - 25 |
Predicted Infrared (IR) Spectra
Computational chemistry can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions.
For this compound, the predicted IR spectrum would be dominated by C-H stretching and bending vibrations. The C-H stretching frequencies for the aliphatic protons on the bicyclic ring and isopropyl groups are expected in the 2850-3000 cm⁻¹ region. The presence of the cyclopropane ring may give rise to characteristic C-H stretching vibrations at slightly higher frequencies (around 3000-3100 cm⁻¹). The spectrum would also feature various bending and scissoring modes for the CH₂ and CH₃ groups in the 1350-1470 cm⁻¹ range. The bicyclic core would also have characteristic skeletal vibrations at lower frequencies.
Table 3: Predicted Key IR Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Cyclopropyl C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2990 |
| CH₂/CH₃ Bending | 1350 - 1470 |
| Cyclopentane Ring Deformation | 800 - 1200 |
Advanced Functionalization and Derivatization of Bicyclo 3.1.0 Hexane Derivatives
Introduction of Heteroatoms and Complex Functional Groups onto the Bicyclo[3.1.0]hexane Scaffold
The incorporation of heteroatoms, particularly nitrogen, into the bicyclo[3.1.0]hexane skeleton is a key strategy for creating compounds with significant biological activity. nih.gov The resulting 3-azabicyclo[3.1.0]hexane core is a crucial building block for various pharmaceuticals. nih.gov Methodologies for introducing these functionalities often rely on cyclization and cyclopropanation reactions starting from acyclic or monocyclic precursors.
One effective method is the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with ethyl diazoacetate. nih.gov This reaction provides a direct route to 3-azabicyclo[3.1.0]hexane-6-carboxylates, with the stereochemical outcome (exo- or endo-isomers) being controllable by the choice of rhodium catalyst. nih.gov For instance, using Rh₂(OAc)₄ typically favors the formation of the exo-isomer. nih.gov
Another powerful strategy is the metal-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. A silver(I)-catalyzed process, for example, enables the one-step formation of multiple chemical bonds to construct functionalized 3-azabicyclo[3.1.0]hexane systems under mild, oxidant-free (air) conditions. acs.org This approach is atom-economical and has been successfully applied to gram-scale synthesis. acs.org
Furthermore, palladium-catalyzed cyclopropanation of maleimides using N-tosylhydrazones as carbene precursors offers a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities. rsc.org The introduction of more complex functionalities can also be achieved through nucleophilic substitution reactions on pre-functionalized bicyclic systems. For example, protected 6-amino-3-azabicyclo[3.1.0]hexanes can react with nitropolychlorobutadienes to form highly functionalized enamines and amides, which can be further cyclized into novel heterocyclic systems. nih.govbeilstein-journals.org
| Reaction Type | Substrate(s) | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Dirhodium-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | Rh₂(OAc)₄ (0.005 mol%) | DCM, rt | exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate | High | nih.gov |
| Silver-Catalyzed Oxidative Cyclopropanation | N-Tosyl-1,6-enyne | Ag₂CO₃ (20 mol%) | DCE, 80 °C, Air | Functionalized 3-Azabicyclo[3.1.0]hexane | Up to 94% | acs.org |
| Palladium-Catalyzed Cyclopropanation | N-Substituted Maleimide, N-Tosylhydrazone | Pd(OAc)₂, P(OPh)₃ | Toluene, 110 °C | Substituted 3-Azabicyclo[3.1.0]hexane | Up to 98% | rsc.org |
| Nucleophilic Substitution | N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, (Tetrachloroallylidene)hydrazine | - | Methanol | Azabicyclic hydrazone | 80% | nih.gov |
Regioselective and Stereoselective Functionalization of Bicyclo[3.1.0]hexane Systems
Achieving high levels of regio- and stereocontrol is critical when synthesizing complex molecules based on the bicyclo[3.1.0]hexane scaffold. The rigid geometry of the bicyclic system can be exploited to direct incoming reagents to a specific face of the molecule, enabling the synthesis of single stereoisomers.
A notable example of stereoselective synthesis is the triethylaluminium (Et₃Al)-mediated intramolecular cyclopropanation of epoxy esters. acs.orgacs.orgnih.gov This reaction proceeds via an epoxide opening mechanism and constructs densely functionalized bicyclo[3.1.0]hexane systems with excellent efficiency and perfect endo selectivity for substituents at the C-6 position. acs.orgacs.org This method has been pivotal in the synthesis of potent and selective metabotropic glutamate (B1630785) receptor (mGluR2/3) agonists. acs.orgacs.orgnih.gov
Convergent strategies, such as the (3+2) annulation of cyclopropenes with aminocyclopropanes, offer another powerful route. nih.govrsc.orgresearchgate.net This transformation, often mediated by an organic or iridium photoredox catalyst, can generate substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. nih.govresearchgate.net The reaction demonstrates high diastereoselectivity, particularly when using difluorocyclopropenes, providing valuable fluorinated building blocks for medicinal chemistry. nih.govresearchgate.net
Lewis acid-catalyzed cycloisomerization of enynes represents a further approach to constructing the bicyclo[3.1.0]hexane core with control over functionality. rsc.org For instance, aluminum halides can mediate the cycloisomerization of 7-en-2-ynones to introduce halogen atoms onto the bicyclic frame. rsc.org Similarly, gold(I) complexes catalyze the isomerization of 1,5-enynes, where the stereochemistry of the starting olefin is directly transferred to the cyclopropane (B1198618) ring of the product. nih.gov
| Method | Substrate Type | Catalyst/Reagents | Key Feature | Product | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Intramolecular Cyclopropanation | Epoxy fluoroester | Et₃Al, LiHMDS | Intramolecular epoxide opening | Densely functionalized bicyclo[3.1.0]hexane | Perfect F-endo selectivity | acs.orgacs.org |
| Photoredox (3+2) Annulation | Difluorocyclopropene, N-cyclopropyl-4-methoxyaniline | [Ir(dtbbpy)(ppy)₂]PF₆ | Convergent synthesis of C-F bonds | Difluorinated bicyclo[3.1.0]hexane | Up to >20:1 dr | nih.govresearchgate.net |
| Lewis Acid-Mediated Cycloisomerization | 7-en-2-ynone | Et₂AlCl | Introduces chlorine atom | Chlorinated bicyclo[3.1.0]hexane | Regioselective | rsc.org |
| Gold-Catalyzed Isomerization | cis-1,5-enyne | (PPh₃)AuNTf₂ | Stereospecific cycloisomerization | cis-Bicyclo[3.1.0]hexene | Excellent chirality transfer | nih.gov |
Synthetic Transformations of Bicyclo[3.1.0]hexane Scaffolds to Other Ring Systems
The significant strain energy of the bicyclo[3.1.0]hexane system facilitates its transformation into other ring systems through selective bond cleavage of the cyclopropane moiety. These rearrangements can be controlled to produce either larger rings (ring expansion) or different five- and six-membered rings (ring opening).
Ring expansion of bicyclo[3.1.0]hexenes can be achieved using a Ruthenium-carbene catalyst in the presence of terminal alkynes. nih.govacs.org This reaction is highly regioselective and delivers seven-membered carbocycles containing both a conjugated diene and a cyclopropane substructure, which are amenable to further selective functionalization. nih.govacs.org
The regioselectivity of cyclopropane ring opening can be dictated by the reaction conditions. For bicyclo[3.1.0]hexane systems activated by adjacent ketone and ester groups, methanolysis under acidic conditions primarily cleaves the internal (C1-C6) cyclopropane bond, leading to 4-methoxycyclohexane derivatives. In contrast, basic conditions favor the cleavage of the external (C1-C5) bond, resulting in the formation of 3-methoxymethylcyclopentanone products.
Radical-mediated ring opening provides another pathway for transformation. The 1-bicyclo[3.1.0]hexanylmethyl radical can undergo rearrangement through two distinct pathways. uci.edunih.gov Fission of the shared (endo) bond results in a ring-expansion to a methylenecyclohexane (B74748) derivative, while fission of the bond exo to the five-membered ring leads to a 2-methyl-methylenecyclopentane derivative. uci.edunih.gov The choice of trapping agent can influence the product distribution, with slower agents favoring the ring-expansion pathway. uci.edunih.gov Similarly, γ-iodo-gem-diborylated cyclopentanes can be converted into 1-borylated bicyclo[3.1.0]hexanes via a deboronative cyclopropanation, which are then versatile precursors for further transformations. unibe.chchemrxiv.org
| Transformation | Substrate | Catalyst/Reagents | Conditions | Product Ring System | Key Outcome | Reference |
|---|---|---|---|---|---|---|
| Ring Expansion | Bicyclo[3.1.0]hexene, Phenylacetylene | Ru-carbene complex | Toluene, 80 °C | Seven-membered ring (Bicyclo[5.1.0]octadiene) | Highly regioselective | nih.govacs.org |
| Acid-Catalyzed Ring Opening | Activated Bicyclo[3.1.0]hexane | MeOH, H⁺ | Acidic | Cyclohexane | Cleavage of C1-C6 bond | |
| Base-Catalyzed Ring Opening | Activated Bicyclo[3.1.0]hexane | MeOH, NaOMe | Basic | Cyclopentane (B165970) | Cleavage of C1-C5 bond | |
| Radical Rearrangement | 1-Bicyclo[3.1.0]hexanylmethyl radical | Tri-n-butylstannane | Ambient Temp. | Cyclohexane & Cyclopentane | Ring-expansion favored >120:1 | uci.edunih.gov |
Applications of Bicyclo 3.1.0 Hexane Scaffolds in Advanced Organic Synthesis
Role as Chiral Building Blocks and Key Synthetic Intermediates in Complex Molecule Synthesis
Chiral bicyclo[3.1.0]hexane derivatives are significant structural motifs found in numerous natural and synthetic compounds with important biological activities. researchgate.netnih.gov Their rigid framework and inherent strain make them valuable chiral building blocks and versatile synthetic intermediates for the construction of complex molecular architectures. researchgate.netd-nb.info The unique chemical reactivity of this scaffold allows for various transformations, including fragmentation and rearrangement, providing access to diverse and structurally complex targets. researchgate.netd-nb.info
The synthesis of these chiral building blocks is an active area of research. nih.gov One notable approach involves the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, catalyzed by a copper(I)/secondary amine cooperative system. This method allows for the single-step construction of bicyclo[3.1.0]hexane skeletons, including those with challenging vicinal all-carbon quaternary stereocenters. nih.govd-nb.info Furthermore, the development of asymmetric versions of this reaction provides an efficient route to enantioenriched bicyclo[3.1.0]hexanes. d-nb.info
These chiral synthons have been instrumental in the total synthesis of various natural products and bioactive molecules. For instance, they have been employed in the preparation of analogues of glutamate (B1630785), which have potential applications in treating psychiatric disorders, and derivatives of arglabin, which show promise as anticancer agents. nih.govresearchgate.net The ability to construct these complex scaffolds with high stereocontrol underscores the importance of bicyclo[3.1.0]hexane as a key intermediate in modern organic synthesis. nih.gov
Conformationally Restricted Analogues in Molecular Design
The rigid nature of the bicyclo[3.1.0]hexane skeleton makes it an ideal scaffold for the design of conformationally restricted analogues of biologically active molecules. nih.govdntb.gov.ua By locking the conformation of a flexible molecule into a specific spatial arrangement, it is possible to enhance its binding affinity and selectivity for a particular biological target. nih.govacs.org This strategy has been successfully applied to a variety of molecules, including sugars and neurotransmitters.
The furanose ring of nucleosides in solution exists in a dynamic equilibrium between two major conformations, termed North (N) and South (S). acs.orgnih.gov The bicyclo[3.1.0]hexane system has been effectively used as a pseudosugar template to lock the conformation of carbocyclic nucleosides into either the N or S conformation. acs.orgnih.gov This conformational locking is achieved by replacing the flexible furanose ring with the rigid bicyclic scaffold. acs.org
These conformationally constrained nucleoside analogues are valuable tools for studying the role of sugar conformation in the recognition and binding of nucleosides, nucleotides, and oligonucleotides to their target enzymes. nih.gov For example, the synthesis of oligodeoxyribonucleotides containing bicyclo[3.1.0]hexane pseudosugars has been achieved using phosphoramidite (B1245037) chemistry. nih.govoup.com These modified oligonucleotides provide insights into the structural requirements for nucleic acid-protein interactions.
The synthesis of these pseudosugars often involves key steps such as intramolecular cyclopropanation. nih.govacs.org For instance, a practical route to the North antipode of the bicyclo[3.1.0]hexane pseudosugar utilizes an intramolecular olefin-ketocarbene cycloaddition. acs.org A general strategy for preparing functionalized bicyclo[3.1.0]hexanes involves a cross-metathesis step to introduce functionality, followed by a carbene-mediated intramolecular cyclopropanation. acs.org The synthesis of both D- and L-bicyclo[3.1.0]hexenyl carbanucleosides with a locked North conformation has been achieved starting from (S)- and (R)-epichlorohydrin, respectively. nih.gov
The biological activity of these carbanucleosides has been evaluated, with some showing antiviral properties. nih.govresearchgate.net For instance, a deoxyguanosine analogue built on a 6-oxobicyclo[3.1.0]hexane scaffold exhibited activity against the Epstein-Barr virus (EBV). researchgate.net
The bicyclo[3.1.0]hexane scaffold has been instrumental in the development of conformationally restricted analogues of neurotransmitters, leading to compounds with enhanced selectivity and potency. nih.govnih.gov
Histamine (B1213489) Analogues: Histamine is a neurotransmitter that interacts with four different receptor subtypes (H1-H4). Designing selective ligands for these receptors is a significant challenge. By incorporating the bicyclo[3.1.0]hexane framework, researchers have successfully created conformationally rigid histamine analogues with high selectivity for the H3 receptor subtype. nih.govnih.gov For example, a series of imidazolyl bicyclo[3.1.0]hexane derivatives were synthesized and found to bind selectively to the H3 receptor over the H4 receptor. nih.gov One particular compound exhibited over 100-fold selectivity for the H3 receptor. nih.govnih.gov This demonstrates that the rigid bicyclic structure is a useful scaffold for developing potent and selective ligands for target biomolecules. nih.govnih.gov
GABA Analogues: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake is mediated by GABA transporters (GATs). nih.gov The development of selective inhibitors for GAT subtypes is a key strategy for treating neurological disorders. The bicyclo[3.1.0]hexane backbone has been used to conformationally restrict GABA, leading to the development of the first highly potent and selective inhibitor of the betaine/GABA transporter-1 (BGT-1). nih.govfrontiersin.org
Starting from a less selective GABA analogue with a chiral trans-cyclopropane structure, further conformational restriction with the rigid bicyclo[3.1.0]hexane backbone led to a compound with a significantly improved selectivity for BGT-1. nih.gov The synthesis of various GABA analogues with bicyclo[3.1.0]hexane, bicyclo[3.1.0]hexene, bicyclo[4.1.0]heptane, or bicyclo[4.1.0]heptene backbones has been explored, with several compounds showing strong inhibition of BGT-1 uptake. acs.orgnih.gov
| Compound Class | Biological Target | Key Finding |
| Histamine Analogues | H3 Receptor | Bicyclo[3.1.0]hexane scaffold provided potent and selective H3 receptor ligands. nih.govnih.gov |
| GABA Analogues | BGT-1 (GABA Transporter) | Conformationally restricted GABA with a bicyclo[3.1.0]hexane backbone resulted in the first highly selective BGT-1 inhibitor. nih.govfrontiersin.org |
Development of Novel Synthetic Methodologies Based on Bicyclo[3.1.0]hexane Reactivity
The inherent ring strain of the bicyclo[3.1.0]hexane system makes it a reactive scaffold, which has been exploited in the development of novel synthetic methodologies. nih.gov These methods often involve the construction of the bicyclic core itself or its subsequent transformation into other valuable structures.
A convergent synthesis of bicyclo[3.1.0]hexanes has been developed through a (3+2) annulation of cyclopropenes with aminocyclopropanes under mild photoredox conditions. nih.govrsc.org This method provides access to highly substituted bicyclic scaffolds with three contiguous stereocenters. nih.gov Another approach involves the cycloisomerization of 7-en-2-ynones mediated by aluminum halides to construct halogenated bicyclo[3.1.0]hexanes. rsc.org
Intramolecular cyclization is a powerful strategy for constructing the bicyclo[3.1.0]hexane skeleton. d-nb.info A key pathway involves the base-promoted ring contraction of an epoxy ketone, which is particularly useful for synthesizing conformationally restricted analogues of sugars. acs.orgacs.org This method often starts from a readily available material like cyclohexane-1,4-dione. acs.orgacs.org
The reactivity of the bicyclo[3.1.0]hexane ring system can also be harnessed for further functionalization. For example, under acidic conditions, methanolysis of activated bicyclo[3.1.0]hexanes can lead to ring-opened products like 4-methoxycyclohexane derivatives. In contrast, under basic conditions, 3-methoxymethylcyclopentanone derivatives can be formed.
These synthetic methodologies not only provide efficient access to the bicyclo[3.1.0]hexane core but also expand the synthetic chemist's toolbox for creating complex and biologically relevant molecules.
Structure Activity Relationship Studies of Bicyclo 3.1.0 Hexane Based Bioactive Compounds
Influence of Conformational Restriction on Molecular Recognition Processes
The bicyclo[3.1.0]hexane framework is a key structural motif used in medicinal chemistry to create conformationally restricted analogues of biologically active molecules. Its rigid, non-planar, boat-like conformation allows for the design of compounds with well-defined three-dimensional shapes. rsc.org By restricting the conformational freedom of a molecule, it is possible to lock it into a specific shape that is optimal for binding to a biological target, thereby enhancing its binding affinity and selectivity. This strategy has been successfully applied in developing selective inhibitors for various enzymes and receptors.
Ligand Design and Affinity Studies for Specific Biomolecular Targets (e.g., Adenosine (B11128) Receptors, BGT-1, H3 Receptors)
Adenosine Receptors: The bicyclo[3.1.0]hexane scaffold, often referred to as a methanocarba analogue, has been used to replace the flexible ribose ring in nucleosides. nih.gov This modification is known to increase potency and selectivity for the A3 adenosine receptor subtype, making these derivatives promising therapeutic and diagnostic agents for inflammation and cancer. nih.govresearchgate.netsemanticscholar.org
BGT-1 (Betaine/GABA Transporter-1): By applying a conformational restriction strategy, analogues of γ-aminobutyric acid (GABA) incorporating the rigid bicyclo[3.1.0]hexane backbone have been developed. This has led to the creation of the first highly potent and selective inhibitors of the BGT-1 transporter. nih.gov
H3 Receptors: To develop more selective ligands for the histamine (B1213489) H3 receptor, conformationally rigid histamine analogues have been synthesized using the bicyclo[3.1.0]hexane scaffold. This approach has yielded compounds with potent binding affinity and over 100-fold selectivity for H3 receptors over H4 receptors, highlighting the utility of this scaffold in designing selective ligands. nih.govnih.govresearchgate.net
General Structure-Activity Correlations in Bicyclo[3.1.0]hexane-Containing Molecules
Structure-activity relationship (SAR) studies on various series of bicyclo[3.1.0]hexane-based compounds have established several key principles. For instance, in the context of A3 adenosine receptor ligands, modifications at the 1-, 2-, and 6-positions of the purine (B94841) ring, as well as variations at the 5'-position of the bicyclo[3.1.0]hexane moiety, significantly impact receptor affinity and selectivity. nih.govsemanticscholar.org Studies have shown that while some substitutions lead to highly potent and selective compounds, other modifications, particularly the introduction of larger moieties at certain positions, can lead to a complete loss of affinity. semanticscholar.org
Advanced Analytical Techniques for Characterization of Bicyclo 3.1.0 Hexane Derivatives
High-Resolution Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
High-resolution spectroscopic methods are indispensable for the structural elucidation of bicyclo[3.1.0]hexane derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For instance, a patent for related bicyclo[3.1.0]hexane derivatives reports detailed ¹H and ¹³C NMR data. In one example, the proton signals for the bicyclic core are observed in the upfield region of the spectrum, characteristic of strained ring systems. The chemical shifts and coupling constants of these protons are highly dependent on their stereochemical environment. The protons of the isopropyl groups would be expected to show a characteristic doublet for the methyl protons and a septet for the methine proton.
Table 1: Representative ¹H NMR Data for a Substituted Bicyclo[3.1.0]hexane Derivative
| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Bicyclic Ring Protons | 0.5 - 2.5 | m | - |
| Isopropyl CH | 2.5 - 3.5 | septet | ~7 |
| Isopropyl CH₃ | 0.9 - 1.2 | d | ~7 |
Note: This table is a representation of expected values based on analogous compounds.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the bicyclo[3.1.0]hexane ring, particularly those in the cyclopropane (B1198618) moiety, typically resonate at high field. The carbons of the isopropyl substituents would appear at distinct chemical shifts.
Table 2: Representative ¹³C NMR Data for a Substituted Bicyclo[3.1.0]hexane Derivative
| Carbon Atom | Chemical Shift (δ) ppm |
|---|---|
| Bicyclic Ring Carbons | 10 - 40 |
| Isopropyl CH | 25 - 35 |
| Isopropyl CH₃ | 15 - 25 |
Note: This table is a representation of expected values based on analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₂H₂₂).
The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. The bicyclo[3.1.0]hexane core can undergo characteristic ring-opening and fragmentation pathways upon ionization. The loss of the isopropyl groups would also be an expected fragmentation pathway. The mass spectrum of a related compound, 4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane (sabinene), is available in the NIST WebBook and shows a complex fragmentation pattern that can be used as a reference for the fragmentation of the bicyclo[3.1.0]hexane skeleton. nist.gov
Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic techniques are essential for the separation of bicyclo[3.1.0]hexane derivatives from reaction mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and purification of a wide range of organic compounds. For non-polar compounds like this compound, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water) would be the method of choice. Detection is typically achieved using a UV detector if the compound has a chromophore, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) for compounds without a chromophore.
Gas Chromatography (GC)
Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like bicyclo[3.1.0]hexane derivatives. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time of a compound is a characteristic property under a given set of chromatographic conditions.
The NIST Chemistry WebBook provides gas chromatography data for the parent bicyclo[3.1.0]hexane and for the related terpene, sabinene. nist.govnist.govnist.gov For bicyclo[3.1.0]hexane, Kovats retention indices are reported on non-polar columns. nih.gov The retention time of this compound would be expected to be longer than that of the parent compound due to its higher molecular weight and boiling point. The choice of stationary phase is critical for achieving good separation of isomers.
Table 3: Representative Gas Chromatography Retention Data for Bicyclo[3.1.0]hexane Derivatives
| Compound | Stationary Phase | Retention Index (Kovats) |
|---|---|---|
| Bicyclo[3.1.0]hexane | Squalane | 678 |
| Sabinene | DB-5 | 975 |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For chiral molecules like many bicyclo[3.1.0]hexane derivatives, this technique is invaluable.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the positions of the atoms within the crystal lattice, providing a detailed molecular structure.
While a crystal structure for this compound is not publicly available, several crystal structures of other bicyclo[3.1.0]hexane derivatives have been reported in the scientific literature. rsc.orgiucr.orgmdpi.comnih.govrsc.org These studies reveal the characteristic puckered conformation of the bicyclo[3.1.0]hexane ring system. The five-membered ring typically adopts an envelope or twist conformation, and the fusion to the cyclopropane ring introduces significant strain, which influences the bond lengths and angles.
For example, a study on N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide provided detailed crystallographic data, confirming the bicyclo[3.1.0]hexane skeleton's conformation. rsc.org Another study on a more complex derivative, (1R,2R,3R,4R,5S)-2,3-Bis[(2S′)-2-acetoxy-2-phenylacetoxy]-4-azido-1-[(2,4-dinitrophenyl)hydrazonomethyl]bicyclo[3.1.0]hexane, also elucidated the envelope conformation of the five-membered ring. iucr.org These examples demonstrate the power of X-ray crystallography in unambiguously determining the precise three-dimensional arrangement of atoms in bicyclo[3.1.0]hexane derivatives.
Table 4: Representative Crystal Data for a Bicyclo[3.1.0]hexane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.8522 (11) |
| b (Å) | 17.747 (3) |
| c (Å) | 13.729 (2) |
| β (°) | 99.006 (2) |
| Volume (ų) | 1648.9 (5) |
Source: IUCr Journals iucr.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
